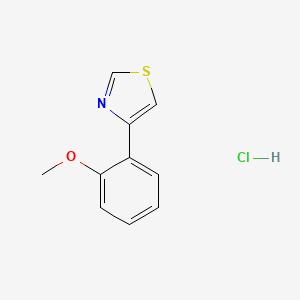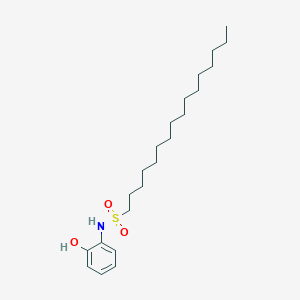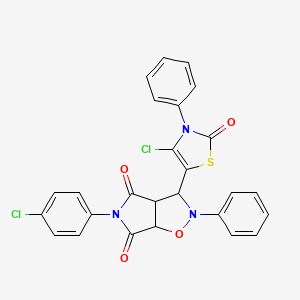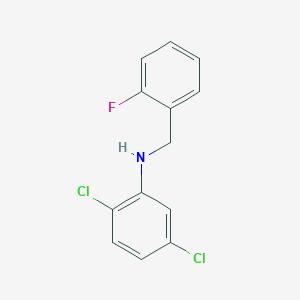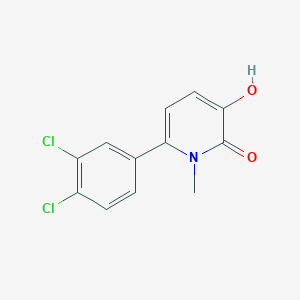
6-(3,4-Dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,4-Dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one is a chemical compound that belongs to the class of pyridinones Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one typically involves the reaction of 3,4-dichlorobenzaldehyde with 3-hydroxy-1-methylpyridin-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3,4-Dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydropyridinone derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 6-(3,4-Dichlorophenyl)-3-oxo-1-methylpyridin-2-one.
Reduction: Formation of 6-(3,4-Dichlorophenyl)-3-hydroxy-1-methyl-1,2-dihydropyridin-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(3,4-Dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(3,4-Dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(3,4-Dichlorophenyl)-3-oxo-1-methylpyridin-2-one: An oxidized derivative with similar structural features.
6-(3,4-Dichlorophenyl)-3-hydroxy-1-methyl-1,2-dihydropyridin-2-one: A reduced derivative with different chemical properties.
3,4-Dichlorophenyl derivatives: Compounds with the same phenyl ring but different substituents on the pyridinone ring.
Uniqueness
6-(3,4-Dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C12H9Cl2NO2 |
|---|---|
Poids moléculaire |
270.11 g/mol |
Nom IUPAC |
6-(3,4-dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C12H9Cl2NO2/c1-15-10(4-5-11(16)12(15)17)7-2-3-8(13)9(14)6-7/h2-6,16H,1H3 |
Clé InChI |
YPMLHTJUUSAHGP-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=C(C1=O)O)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


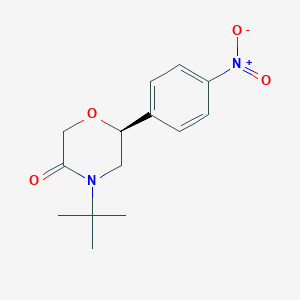
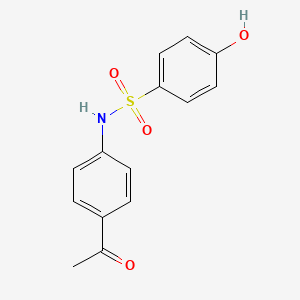

![2-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxyacetamide](/img/structure/B15174709.png)
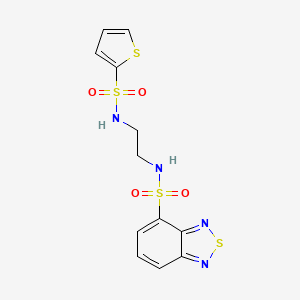
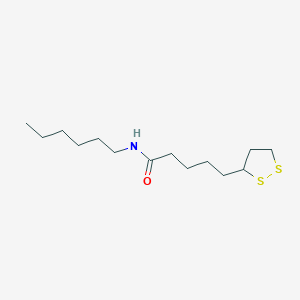
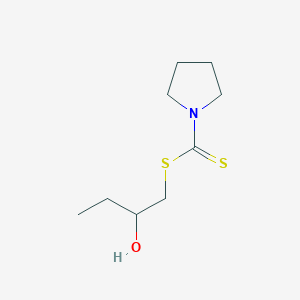
![N-(2,4-difluorophenyl)-2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetamide](/img/structure/B15174729.png)
![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5'-nitro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B15174750.png)
![Methanone, [(3aR,6aR)-3,3a,4,6a-tetrahydro-6-[4-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]phenyl]cyclopenta[c]pyrrol-2(1H)-yl](tetrahydro-2H-pyran-4-yl)-](/img/structure/B15174755.png)
